Cas no 2138379-05-0 (2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid)

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid is a fluorinated chromene derivative with a unique structural framework combining a difluoromethyl group and two carboxylic acid functionalities. Its chromene core provides a rigid, planar structure, while the difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The dicarboxylic acid moieties offer versatile reactivity for further derivatization or coordination chemistry, making it valuable in medicinal chemistry and material science. This compound exhibits potential as a key intermediate for synthesizing bioactive molecules, particularly in developing enzyme inhibitors or fluorinated pharmaceuticals. Its balanced polarity and fluorine substitution contribute to improved pharmacokinetic properties, such as enhanced bioavailability and target binding affinity.
2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid structure
2138379-05-0 structure
Product name:2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid
CAS No:2138379-05-0
MF:C12H10F2O5
MW:272.201611042023
CID:5301160

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
    • 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid
    • 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-(difluoromethyl)-3,4-dihydro-
    • Inchi: 1S/C12H10F2O5/c13-10(14)9-7(12(17)18)4-6-3-5(11(15)16)1-2-8(6)19-9/h1-3,7,9-10H,4H2,(H,15,16)(H,17,18)
    • InChI Key: NEYAAEAZSITLHU-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)CC2C=C(C(=O)O)C=CC=2O1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 373
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.8

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-768510-2.5g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
2.5g
$2548.0 2024-05-22
Enamine
EN300-768510-5.0g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
5.0g
$3770.0 2024-05-22
Enamine
EN300-768510-10.0g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
10.0g
$5590.0 2024-05-22
Enamine
EN300-768510-0.5g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
0.5g
$1247.0 2024-05-22
Enamine
EN300-768510-0.05g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
0.05g
$1091.0 2024-05-22
Enamine
EN300-768510-0.1g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
0.1g
$1144.0 2024-05-22
Enamine
EN300-768510-0.25g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
0.25g
$1196.0 2024-05-22
Enamine
EN300-768510-1.0g
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
2138379-05-0 95%
1.0g
$1299.0 2024-05-22

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Related Literature

Additional information on 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid

Research Brief on 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid (CAS: 2138379-05-0)

In recent years, the compound 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid (CAS: 2138379-05-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

The compound belongs to the chromene derivatives family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a difluoromethyl group at the 2-position and dicarboxylic acid moieties at the 3- and 6-positions enhances its chemical stability and potential for interaction with biological targets. Recent studies have explored its role as a modulator of key enzymatic pathways, particularly those involved in oxidative stress and inflammation.

A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid via a multi-step process involving palladium-catalyzed coupling and subsequent oxidation. The researchers reported a high yield (78%) and purity (>98%), making it a viable candidate for further preclinical evaluation. The compound exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM, suggesting its potential as an anti-inflammatory agent.

Further investigations into its mechanism of action revealed that the compound selectively targets the NF-κB signaling pathway, a critical regulator of inflammatory responses. In vitro studies using human macrophage cells demonstrated a significant reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6) upon treatment with the compound. These findings were corroborated by molecular docking simulations, which highlighted strong binding interactions with the p65 subunit of NF-κB.

In addition to its anti-inflammatory properties, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters indicated that 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid may also possess anticancer activity. The compound showed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 12 to 18 μM. Researchers attributed this activity to the induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. A recent pharmacokinetic study in rodents revealed a relatively short half-life (t1/2 = 2.3 hours) and low oral bioavailability (15%), necessitating further structural modifications or formulation strategies to improve its therapeutic potential. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its unique chemical structure and multifaceted biological activities warrant continued investigation, particularly in the context of targeted drug delivery and combination therapies. Future studies should focus on elucidating its in vivo efficacy and safety profile to advance its translation into clinical applications.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.